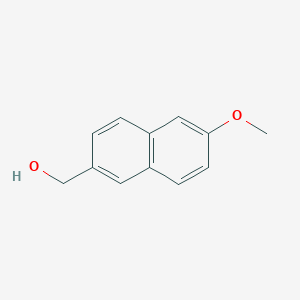

(6-Methoxynaphthalen-2-yl)methanol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(6-methoxynaphthalen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7,13H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZCYRHZTSJCAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434113 | |

| Record name | (6-methoxynaphthalen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60201-22-1 | |

| Record name | (6-methoxynaphthalen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-methoxynaphthalen-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methoxynaphthalen 2 Yl Methanol and Key Precursors

Strategies for the Formation of the Methylene (B1212753) Alcohol Moiety

The conversion of the aldehyde functional group in 6-Methoxy-2-naphthaldehyde (B117158) to the methylene alcohol moiety of (6-Methoxynaphthalen-2-yl)methanol is a standard reduction reaction in organic chemistry.

One documented pathway involves a multi-step process starting from 2-acetyl-6-methoxynaphthalene. This precursor is first converted to 6-methoxy-2-naphthoic acid, which is then esterified. The resulting ester, 6-methoxy-2-naphthoate, undergoes reduction with a reducing agent such as Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) to yield 6-methoxy-2-naphthyl methanol (B129727) oriprobe.com. This alcohol is then selectively oxidized to produce the target aldehyde, which can subsequently be reduced back to the alcohol, although this specific final reduction step is not detailed in the source. A more direct approach involves the direct reduction of 6-Methoxy-2-naphthaldehyde using common reducing agents like sodium borohydride.

Approaches to 6-Methoxy-2-Naphthaldehyde as a Core Intermediate

6-Methoxy-2-naphthaldehyde is a key intermediate in the synthesis of various compounds, including the non-steroidal anti-inflammatory drug (NSAID) Nabumetone (B1676900) patsnap.comchemicalbook.com. Several synthetic routes to this aldehyde have been developed, starting from different precursors.

One common laboratory-scale synthesis starts from 2-bromo-6-methoxynaphthalene. In this method, the bromo-compound is treated with n-butyllithium in tetrahydrofuran (B95107) (THF) at a low temperature (-78°C) to form a lithiated intermediate. This organometallic species is then reacted with N,N-dimethylformamide (DMF) to produce 6-Methoxy-2-naphthaldehyde in high yield (88%) after purification by column chromatography prepchem.com.

Another route begins with 6-methoxy-2-naphthonitrile, which is converted to 6-methoxy-2-carbethoxynaphthalene. The subsequent keto-ester intermediate is reduced using sodium borohydride and then thermally decomposed to afford the final aldehyde product prepchem.com.

A further synthesis pathway starts with 2-acetyl-6-methoxynaphthalene. This is treated with sodium hypochlorite to form 6-methoxy-2-naphthoic acid. The acid is esterified and then reduced to 6-methoxy-2-naphthyl methanol. A final selective oxidation with manganese dioxide (MnO2) yields 6-methoxy-2-naphthaldehyde oriprobe.com.

For industrial applications, efficiency, cost-effectiveness, and environmental impact are paramount. Several patented methods aim to address these concerns for the synthesis of 6-Methoxy-2-naphthaldehyde.

A Chinese patent discloses a method starting from 6-methoxy-2-acetonaphthone (2-acetyl-6-methoxynaphthalene) google.com. This process involves a chemical reaction with a catalyst, such as cuprous chloride or cuprous iodide, in an organic solvent like dimethyl sulfoxide or 1,4-dioxane. The reaction is carried out in the presence of an oxygen-containing gas, such as air, at temperatures between 20-180°C. This method is promoted as having a simple process, mild reaction conditions, and being suitable for green and environmentally friendly industrial production google.com.

Another patented method focuses on improving yield and avoiding difficult purification steps like column chromatography, which can be a bottleneck in industrial production patsnap.comgoogle.com. This process starts with 2-methoxynaphthalene (B124790), which undergoes bromination and a subsequent reduction reaction to produce 6-bromo-2-methoxynaphthalene. This intermediate is then reacted with N,N-dimethylformamide to obtain high-purity 6-methoxy-2-naphthaldehyde patsnap.comgoogle.com. The patent literature critiques other methods, such as those starting from the more expensive 6-methoxy-2-naphthoic acid or those involving Grignard reactions that are difficult to separate, as being unfavorable for industrial production patsnap.com.

Comparison of Synthetic Routes to 6-Methoxy-2-Naphthaldehyde

| Starting Material | Key Reagents | Advantages | Disadvantages | Reference |

| 2-Bromo-6-methoxynaphthalene | n-Butyllithium, DMF | High yield (88%) | Requires low temperatures, chromatography | prepchem.com |

| 6-Methoxy-2-naphthonitrile | Zinc dust, Sodium borohydride | Utilizes nitrile precursor | Multi-step process | prepchem.com |

| 2-Acetyl-6-methoxynaphthalene | Sodium hypochlorite, Red-Al, MnO2 | Overall yield of 73.2% | Multi-step process involving oxidation and reduction | oriprobe.com |

| 6-Methoxy-2-acetonaphthone | Cuprous chloride/iodide, Air | Simple, mild conditions, "green" | Patented process | google.com |

| 2-Methoxynaphthalene | Bromine, Tin powder, DMF | Avoids chromatography, improved yield | Involves bromination | patsnap.comgoogle.com |

Precursor Synthesis and Functionalization Pathways

6-Bromo-2-methoxynaphthalene is a crucial precursor. It can be synthesized from 2-naphthol through bromination and subsequent methylation orgsyn.org. A patented industrial process involves the bromination of 2-naphthol to 1,6-dibromo-2-naphthol, followed by reduction to 6-bromo-2-naphthol, and finally methylation with a methyl halide to yield 6-bromo-2-methoxynaphthalene google.com.

Once obtained, 6-bromo-2-methoxynaphthalene is readily converted into useful organometallic intermediates.

Organolithium Reagents : As described previously, reaction with n-butyllithium generates a highly reactive lithiated naphthalene (B1677914) species, which can then be formylated with DMF to produce 6-methoxy-2-naphthaldehyde prepchem.com.

Grignard Reagents : Reaction with magnesium in a solvent like tetrahydrofuran (THF) produces the corresponding Grignard reagent, (6-methoxy-2-naphthalenyl)magnesium bromide orgsyn.org. THF is noted as a preferred solvent as it facilitates the dissolution of the relatively insoluble starting bromide orgsyn.org. This Grignard reagent is a versatile intermediate for introducing various functional groups onto the naphthalene core. For example, it can be reacted with triethylorthoformate to prepare 6-methoxy-2-naphthaldehyde chemicalbook.com.

2-Acetyl-6-methoxynaphthalene is another key intermediate, serving as the starting material in several synthetic routes to 6-methoxy-2-naphthaldehyde oriprobe.comgoogle.com. The synthesis of this acylated naphthalene is a classic example of electrophilic aromatic substitution.

The primary method for producing 2-acetyl-6-methoxynaphthalene is the Friedel-Crafts acylation of 2-methoxynaphthalene . The regioselectivity of this reaction—that is, the position on the naphthalene ring where the acetyl group is attached—is highly dependent on the reaction conditions.

Traditional Lewis Acid Catalysis : The classical approach uses a Lewis acid catalyst, such as aluminum chloride (AlCl₃), with an acylating agent like acetyl chloride or acetic anhydride (B1165640) orgsyn.org. The choice of solvent is critical. Using nitrobenzene as a solvent directs the acylation to predominantly occur at the 6-position, yielding the desired 2-acetyl-6-methoxynaphthalene orgsyn.org. In contrast, using carbon disulfide as the solvent favors the formation of 1-acetyl-2-methoxynaphthalene orgsyn.orgrsc.org. Temperature control is also vital; lower temperatures tend to favor the 1-acetyl isomer, while higher temperatures favor the 6-acetyl product but can lead to increased formation of tarry byproducts orgsyn.org.

Zeolite Catalysis : More modern and environmentally benign methods utilize solid acid catalysts like zeolites (e.g., H-beta, H-Y, H-mordenite) cas.czresearchgate.net. These catalysts can offer shape selectivity, influencing which isomer is formed based on the size and shape of the zeolite pores cas.cz. For instance, studies have shown that zeolite Beta can be used to selectively synthesize 2-acetyl-6-methoxynaphthalene by optimizing reaction conditions cas.cz. Zeolite catalysis avoids the need for more than stoichiometric amounts of Lewis acids and the problematic aqueous workup required in traditional methods cas.cz.

Key Parameters in Friedel-Crafts Acylation of 2-Methoxynaphthalene

| Catalyst | Acylating Agent | Solvent | Primary Product(s) | Reference |

| Aluminum Chloride (AlCl₃) | Acetyl Chloride | Nitrobenzene | 2-Acetyl-6-methoxynaphthalene | orgsyn.org |

| Aluminum Chloride (AlCl₃) | Acetyl Chloride | Carbon Disulfide | 1-Acetyl-2-methoxynaphthalene | orgsyn.orgrsc.org |

| Zeolite USY | Acetic Anhydride | Batch conditions | 1-Acetyl-2-methoxynaphthalene | cas.cz |

| Zeolite Beta | Acetic Anhydride | Batch conditions | 1-Acetyl-2-methoxynaphthalene & 2-Acetyl-6-methoxynaphthalene | cas.cz |

| H-mordenite, H-beta, H-Y | Acetyl Chloride | Liquid-phase batch | 1-Acyl-2-methoxynaphthalene (primary), rearrangement to 6-acyl isomer | researchgate.net |

Utilization of Acylated 2-Methoxynaphthalene Intermediates

Subsequent Transformations of 2-Acetyl-6-Methoxynaphthalene

2-Acetyl-6-methoxynaphthalene is a pivotal intermediate in the synthesis of various significant organic molecules, most notably non-steroidal anti-inflammatory drugs (NSAIDs). The reactivity of its acetyl group allows for a range of chemical transformations, including oxidation, reduction, and condensation reactions.

The primary application of 2-acetyl-6-methoxynaphthalene is as a precursor in the production of the NSAID Naproxen (B1676952). orientjchem.orgrsc.orgresearchgate.net One of the key transformations in this synthesis is the Willgerodt-Kindler reaction. rsc.orgresearchgate.net This reaction converts the acetyl group into a thioamide, which is then hydrolyzed to the corresponding carboxylic acid, 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen).

Another significant transformation is its role in the synthesis of Nabumetone, another NSAID. This process involves a condensation reaction of 2-acetyl-6-methoxynaphthalene with ethyl acetate (B1210297), which is subsequently followed by a reduction step. drugfuture.com A patent describes a process involving the condensation of 2-acetyl-6-methoxynaphthalene with ethyl acetate in the presence of sodium hydride in anhydrous dimethylsulfoxide to yield 4-(6-methoxy-2-naphthyl)-4-hydroxybut-3-en-4-one, which is then catalytically hydrogenated to Nabumetone. google.com

The acetyl group of 2-acetyl-6-methoxynaphthalene can also undergo straightforward oxidation and reduction reactions. Oxidation, for instance with oxidizing agents like potassium permanganate or chromium trioxide, leads to the formation of 6-methoxy-2-naphthoic acid. Conversely, reduction of the acetyl group using reducing agents such as sodium borohydride or lithium aluminum hydride yields the corresponding alcohol, this compound.

Furthermore, 2-acetyl-6-methoxynaphthalene can undergo electrochemical carboxylation followed by acid treatment as an alternative route in the synthesis of Naproxen. googleapis.com

The following tables summarize the key transformations of 2-acetyl-6-methoxynaphthalene:

Table 1: Synthesis of Nabumetone from 2-Acetyl-6-methoxynaphthalene

| Step | Reactants | Reagents/Catalysts | Product |

|---|---|---|---|

| 1. Condensation | 2-Acetyl-6-methoxynaphthalene, Ethyl acetate | Potassium sec-butoxide in DMSO or Sodium methoxide | 4-(6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one |

Table 2: Synthesis of Naproxen from 2-Acetyl-6-methoxynaphthalene

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Willgerodt-Kindler Reaction | Sulfur, Morpholine (B109124) | Thioamide intermediate |

| 2 | Hydrolysis | Acid or Base | Naproxen |

| Alternative Step 1 | Electrochemical Carboxylation | Electrolysis in the presence of CO₂ | Carboxylated intermediate |

Table 3: General Transformations of the Acetyl Group

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | Potassium permanganate or Chromium trioxide | 6-methoxy-2-naphthoic acid |

Chemical Reactivity and Transformation Studies of 6 Methoxynaphthalen 2 Yl Methanol

Oxidation Reactions and Product Formation

The oxidation of the primary alcohol group in (6-Methoxynaphthalen-2-yl)methanol can yield the corresponding aldehyde and carboxylic acid, which are significant intermediates in organic synthesis. The specific product formed often depends on the oxidizing agent and reaction conditions.

Mild oxidation can convert the alcohol to 2-(6-methoxynaphthalen-2-yl)acetaldehyde. Further oxidation leads to the formation of 6-methoxy-2-naphthylacetic acid (6-MNA), a pharmacologically active metabolite of the prodrug nabumetone (B1676900). nih.gov The transformation of the alcohol to the carboxylic acid is a key step in the metabolic activation of nabumetone. nih.gov

The table below summarizes the primary oxidation products of this compound.

| Starting Material | Oxidation Product | Product Class |

| This compound | 2-(6-methoxynaphthalen-2-yl)acetaldehyde | Aldehyde |

| This compound | 6-methoxy-2-naphthylacetic acid (6-MNA) | Carboxylic Acid |

Esterification and Carbonate Synthesis Processes

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is fundamental in creating a diverse range of compounds. For instance, esterification with acetic anhydride (B1165640) would yield (6-methoxynaphthalen-2-yl)methyl acetate (B1210297).

The synthesis of organic carbonates from alcohols like this compound is an area of growing interest due to their applications as green solvents and reagents. rsc.org One common method is the transesterification of a dialkyl carbonate, such as diethyl carbonate, with the alcohol. pku.edu.cn This process can be catalyzed by various agents, including metal-organic frameworks (MOFs), which offer high selectivity and reusability. pku.edu.cn The reaction involves the exchange of the ethoxy group of diethyl carbonate with the (6-methoxynaphthalen-2-yl)methoxy group.

Photochemical methods offer a promising route for the synthesis of organic carbonates under mild, ambient conditions. researchgate.net These approaches often utilize carbon dioxide as a direct C1 source, aligning with green chemistry principles. While a specific study on the light-induced synthesis of unsymmetrical organic carbonates from alcohols like this compound with CO2 was published, it has since been retracted, indicating the need for further research to validate such methodologies. rsc.org The general principle of such reactions involves the photoactivation of a substrate or a catalyst to facilitate the reaction between the alcohol and CO2.

Nucleophilic and Electrophilic Modifications of the Methylene (B1212753) Alcohol Group

The methylene alcohol group of this compound can undergo various nucleophilic and electrophilic modifications. The oxygen atom of the hydroxyl group is a nucleophile and can react with electrophiles. For example, in the presence of a base, it can be deprotonated to form an alkoxide, which is a stronger nucleophile. This alkoxide can then react with alkyl halides to form ethers.

For the hydroxyl group to be substituted, it must first be converted into a good leaving group. This can be achieved by protonation in the presence of a strong acid, followed by reaction with a nucleophile. Alternatively, the hydroxyl group can be converted to a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group and can be readily displaced by a wide range of nucleophiles.

The table below illustrates some potential modifications of the methylene alcohol group.

| Reaction Type | Reagent Example | Product Type |

| Ether Synthesis | Sodium hydride followed by an alkyl halide (e.g., methyl iodide) | Ether |

| Conversion to Alkyl Halide | Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃) | Alkyl chloride or Alkyl bromide |

| Tosylation | p-Toluenesulfonyl chloride (TsCl) in pyridine | Tosylate |

| Nucleophilic Substitution (of Tosylate) | Sodium cyanide (NaCN) | Nitrile |

Biotransformation Studies and Metabolic Pathway Investigations

This compound is a known intermediate in the metabolic pathways of certain pharmaceutical compounds. Notably, it is an alcohol-related intermediate in the biotransformation of the prodrug nabumetone to its active anti-inflammatory metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA). nih.gov This metabolic activation involves the oxidation of the alcohol to the corresponding aldehyde and then to the active carboxylic acid. nih.gov

In the context of the widely used nonsteroidal anti-inflammatory drug (NSAID) naproxen (B1676952), which is (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, metabolic studies in various organisms have identified related transformation products. researchgate.net While this compound itself is not a direct metabolite of naproxen, the metabolic pathways of naproxen involve modifications of the naphthalene (B1677914) ring and the propanoic acid side chain, such as demethylation and hydroxylation. researchgate.netwikipedia.org For instance, the metabolism of naproxen can lead to the formation of 6-O-desmethylnaproxen. wikipedia.org The study of these pathways in microorganisms like fungi has revealed the formation of various hydroxylated and demethylated derivatives. researchgate.net

The table below lists compounds related to the biotransformation of nabumetone and naproxen.

| Parent Compound | Related Metabolite/Intermediate |

| Nabumetone | This compound nih.gov |

| Nabumetone | 2-(6-methoxynaphthalen-2-yl)acetaldehyde nih.gov |

| Nabumetone | 6-methoxy-2-naphthylacetic acid (6-MNA) nih.gov |

| Naproxen | 6-O-desmethylnaproxen wikipedia.org |

Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| 2-(6-methoxynaphthalen-2-yl)acetaldehyde |

| 6-methoxy-2-naphthylacetic acid (6-MNA) |

| (6-methoxynaphthalen-2-yl)methyl acetate |

| Acetic anhydride |

| Carbon dioxide |

| Diethyl carbonate |

| Methyl iodide |

| Nabumetone |

| Naproxen |

| p-Toluenesulfonyl chloride (TsCl) |

| Phosphorus tribromide (PBr₃) |

| Pyridine |

| Sodium cyanide (NaCN) |

| Sodium hydride |

| Thionyl chloride (SOCl₂) |

| 6-O-desmethylnaproxen |

Application of 6 Methoxynaphthalen 2 Yl Methanol As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Naphthalene-Containing Pharmacophores

The naphthalene (B1677914) moiety is a common scaffold in many biologically active compounds. (6-Methoxynaphthalen-2-yl)methanol, being a derivative of the well-known non-steroidal anti-inflammatory drug (NSAID) Naproxen (B1676952), is an important precursor for creating a diverse array of naphthalene-containing pharmacophores. nih.govnih.gov The structural framework of this compound is closely related to Naproxen, which is (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid. nih.gov

The primary alcohol group in this compound can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group such as a halide or a tosylate. These transformations open up pathways to a multitude of derivatives. For instance, oxidation to the corresponding carboxylic acid, (6-methoxynaphthalen-2-yl)acetic acid, provides a key intermediate for the synthesis of new anti-inflammatory agents or other bioactive molecules through amide or ester couplings. nih.gov

Furthermore, the naphthalene ring system itself can be subject to various electrophilic substitution reactions, allowing for the introduction of additional functional groups that can modulate the biological activity of the resulting compounds. The presence of the methoxy (B1213986) group at the 6-position directs electrophilic attack to specific positions on the naphthalene ring, offering regiochemical control in the synthesis of new derivatives.

A notable example of its application is in the synthesis of fluorescent probes for biological imaging. The naphthalenic core of this compound possesses inherent fluorescent properties, which can be fine-tuned by chemical modification. biosynth.com This compound has been investigated as a fluorescent probe that reacts with cytosolic proteins, with its fluorescence intensity changing upon binding, which can be used to monitor enzymatic activities. biosynth.com

Role in the Construction of Naphthalene-Derived Chalcones

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of compounds with a broad spectrum of biological activities. Naphthalene-derived chalcones, in particular, have been the subject of significant research interest.

This compound can serve as a key starting material for the synthesis of naphthalene-derived chalcones. The synthetic strategy typically involves the oxidation of the primary alcohol function of this compound to the corresponding aldehyde, 6-methoxy-2-naphthaldehyde (B117158). This aldehyde can then undergo a Claisen-Schmidt condensation with an appropriate acetophenone (B1666503) derivative in the presence of a base to yield the target chalcone.

The general reaction scheme is as follows:

Oxidation: this compound is oxidized to 6-methoxy-2-naphthaldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2).

Claisen-Schmidt Condensation: The resulting aldehyde is then reacted with a substituted or unsubstituted acetophenone in an alcoholic solvent with a catalytic amount of a strong base like sodium hydroxide (B78521) or potassium hydroxide.

This versatile approach allows for the synthesis of a wide library of naphthalene-derived chalcones by varying the acetophenone component. These compounds have been investigated for their potential as antimicrobial and anticancer agents.

Utilization in the Elaboration of Complex Polycyclic Systems

The rigid, planar structure of the naphthalene ring system within this compound makes it an attractive starting point for the construction of more complex polycyclic and heterocyclic frameworks. While direct literature examples of its use in intramolecular cyclization or annulation reactions are not abundant, its chemical nature suggests significant potential in this area.

The alcohol functionality can be converted into various other groups that can participate in ring-forming reactions. For example, conversion to an alkenyl or alkynyl ether followed by an intramolecular Diels-Alder reaction or a Pauson-Khand reaction could lead to the formation of new fused ring systems.

Another potential application lies in radical cyclizations. The benzylic position of the alcohol, once converted to a suitable precursor like a xanthate or a halide, can be a source of a radical that could cyclize onto a tethered unsaturated system.

Furthermore, the naphthalene core itself can act as a diene or a dienophile in cycloaddition reactions, or undergo transition-metal-catalyzed C-H activation/annulation reactions to build additional rings. The methoxy group can influence the reactivity and regioselectivity of these transformations. The development of such synthetic strategies could provide access to novel and structurally complex molecules with potential applications in materials science and medicinal chemistry.

Contributions to the Synthesis of Diverse Methoxynaphthalene Analogues

This compound is a valuable precursor for the synthesis of a variety of methoxynaphthalene analogues, where the hydroxymethyl group is replaced by other functional moieties. A common strategy involves the conversion of the alcohol to a good leaving group, such as a bromide, followed by nucleophilic substitution or cross-coupling reactions. The key intermediate for these syntheses is (6-methoxynaphthalen-2-yl)methyl bromide.

The synthesis of (6-methoxynaphthalen-2-yl)methyl bromide can be achieved from this compound by treatment with reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

The synthesis of (6-methoxynaphthalen-2-yl)(thiophen-3-yl)methanol (B7876580) from this compound would typically proceed in two steps:

Oxidation: The primary alcohol is first oxidized to the corresponding aldehyde, 6-methoxy-2-naphthaldehyde, using a mild oxidizing agent.

Nucleophilic Addition: The aldehyde then reacts with a nucleophilic thiophene (B33073) species. A common method is the use of an organometallic reagent such as 3-thienylmagnesium bromide or 3-thienyllithium. The Grignard reagent can be prepared by reacting 3-bromothiophene (B43185) with magnesium metal. The subsequent addition of this organometallic reagent to the aldehyde, followed by an aqueous workup, would yield the target secondary alcohol, (6-methoxynaphthalen-2-yl)(thiophen-3-yl)methanol.

Table 1: Proposed Synthesis of (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol

| Step | Reactant 1 | Reactant 2 / Reagent | Product |

| 1 | This compound | Pyridinium chlorochromate (PCC) | 6-Methoxy-2-naphthaldehyde |

| 2 | 6-Methoxy-2-naphthaldehyde | 3-Thienylmagnesium bromide | (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol |

Similar to the synthesis of the thiophene analogue, the furan (B31954) derivative can be prepared via a two-step sequence involving oxidation followed by nucleophilic addition.

Oxidation: this compound is oxidized to 6-methoxy-2-naphthaldehyde.

Nucleophilic Addition: The aldehyde is then treated with a nucleophilic 5-methylfuran species. 2-Lithio-5-methylfuran, which can be generated by the deprotonation of 2-methylfuran (B129897) with a strong base like n-butyllithium, would be a suitable nucleophile. The addition of this organolithium reagent to 6-methoxy-2-naphthaldehyde and subsequent acidic workup would afford (6-methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol.

Table 2: Proposed Synthesis of (6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol

| Step | Reactant 1 | Reactant 2 / Reagent | Product |

| 1 | This compound | Manganese dioxide (MnO₂) | 6-Methoxy-2-naphthaldehyde |

| 2 | 6-Methoxy-2-naphthaldehyde | 2-Lithio-5-methylfuran | (6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol |

The synthesis of the pyrrole-containing analogue follows a similar logic.

Oxidation: this compound is oxidized to 6-methoxy-2-naphthaldehyde.

Nucleophilic Addition: The resulting aldehyde is reacted with a nucleophilic 1-methylpyrrole (B46729) derivative. 2-Lithio-1-methyl-1H-pyrrole, prepared by the deprotonation of 1-methyl-1H-pyrrole with a strong base like tert-butyllithium, can act as the nucleophile. Its addition to the aldehyde followed by an aqueous workup would yield the desired product, (6-methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol.

Table 3: Proposed Synthesis of (6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol

| Step | Reactant 1 | Reactant 2 / Reagent | Product |

| 1 | This compound | Dess-Martin periodinane | 6-Methoxy-2-naphthaldehyde |

| 2 | 6-Methoxy-2-naphthaldehyde | 2-Lithio-1-methyl-1H-pyrrole | (6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol |

Synthesis of (4-(6-Methoxynaphthalen-2-yl)phenyl)methanol

The synthesis of (4-(6-Methoxynaphthalen-2-yl)phenyl)methanol from this compound highlights the utility of the starting material as a precursor for constructing complex biaryl structures. This transformation is typically achieved through a multi-step sequence, commencing with the conversion of the alcohol functionality into a more reactive group suitable for cross-coupling reactions, followed by the formation of the key carbon-carbon bond.

A common and effective strategy involves a two-step process: the bromination of the benzylic alcohol to form a reactive benzylic bromide, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Step 1: Synthesis of 2-(Bromomethyl)-6-methoxynaphthalene (B1277505)

The initial step involves the conversion of the hydroxyl group of this compound into a bromine atom. This is a crucial activation step, as the resulting benzylic bromide is an excellent electrophile for subsequent cross-coupling reactions. A standard method for this transformation is the Appel reaction, or more commonly for benzylic alcohols, a radical bromination of the corresponding methyl-substituted naphthalene. However, for the direct conversion from the alcohol, reagents like phosphorus tribromide or N-bromosuccinimide (NBS) in the presence of a phosphine (B1218219) can be employed.

For the related transformation from 2-methyl-6-methoxynaphthalene, a well-documented procedure involves the use of N-bromosuccinimide with a radical initiator like azobisisobutyronitrile (AIBN). chemicalbook.com A solution of 2-methyl-6-methoxynaphthalene and AIBN in a solvent such as dry carbon tetrachloride is heated to reflux. chemicalbook.com A slurry of NBS is then added gradually over a period of time. chemicalbook.com After the addition is complete, the mixture is refluxed for a short duration, cooled, and the succinimide (B58015) byproduct is filtered off. chemicalbook.com Evaporation of the solvent yields the crude 2-(bromomethyl)-6-methoxynaphthalene. chemicalbook.com

Step 2: Suzuki-Miyaura Cross-Coupling Reaction

With the reactive 2-(bromomethyl)-6-methoxynaphthalene in hand, the central biaryl bond is forged via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction pairs the organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. nih.govyoutube.com

In this specific synthesis, 2-(bromomethyl)-6-methoxynaphthalene is reacted with (4-(hydroxymethyl)phenyl)boronic acid. The reaction is typically carried out in a mixed solvent system, such as a combination of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of a base. nih.govfujifilm.com Common bases used include potassium carbonate, sodium carbonate, or potassium phosphate (B84403). nih.govfujifilm.com

The choice of palladium catalyst and ligand is critical for the efficiency of the reaction. A variety of palladium sources, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), can be used. researchgate.net The reaction mixture is heated, often under an inert atmosphere, to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination, ultimately yielding the desired (4-(6-methoxynaphthalen-2-yl)phenyl)methanol. nih.gov

Reaction Scheme:

Step 1: Bromination

This compound → 2-(Bromomethyl)-6-methoxynaphthalene

Step 2: Suzuki-Miyaura Coupling

2-(Bromomethyl)-6-methoxynaphthalene + (4-(Hydroxymethyl)phenyl)boronic acid → (4-(6-Methoxynaphthalen-2-yl)phenyl)methanol

The following table outlines the typical reagents and conditions for the Suzuki-Miyaura cross-coupling step.

| Reagent/Condition | Description |

| Aryl Halide | 2-(Bromomethyl)-6-methoxynaphthalene |

| Boronic Acid | (4-(Hydroxymethyl)phenyl)boronic acid |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Ligand | Triphenylphosphine (PPh₃) or other phosphine ligands |

| Base | Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Potassium phosphate (K₃PO₄) |

| Solvent | Toluene/Water, Dioxane/Water, or THF/Water |

| Temperature | 65-100 °C |

| Atmosphere | Inert (e.g., Nitrogen or Argon) |

Upon completion of the reaction, the crude product is typically purified by standard laboratory techniques such as extraction and column chromatography on silica (B1680970) gel to afford the pure (4-(6-methoxynaphthalen-2-yl)phenyl)methanol.

This synthetic route demonstrates the value of this compound as a versatile starting material, enabling the synthesis of more complex and potentially biologically active biaryl compounds.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of (6-Methoxynaphthalen-2-yl)methanol. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR: The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The methoxy (B1213986) group (-OCH₃) protons typically appear as a sharp singlet. The protons on the naphthalene (B1677914) ring system produce a complex pattern of signals in the aromatic region of the spectrum. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) also give a distinct signal, and the hydroxyl proton (-OH) may appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shift of the methoxy carbon is a key indicator. researchgate.net For instance, the chemical shift for ortho-substituted methoxy groups in flavonoids is typically around 56 ± 1 ppm, while those with substituents in both ortho positions are found at approximately 61.5 ± 2 ppm. researchgate.net The spectrum will also display distinct signals for each of the carbon atoms in the naphthalene ring and for the methylene carbon of the hydroxymethyl group.

Below is a table summarizing typical NMR data for this compound and related compounds. Note that specific chemical shifts can vary depending on the solvent and concentration. sigmaaldrich.com

| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| This compound | Solvent and concentration dependent | Solvent and concentration dependent |

| Methoxy group (-OCH₃) | ~3.9 (s) | ~55-62 |

| Methylene group (-CH₂OH) | ~4.7 (s) | Not specified |

| Aromatic protons | ~7.1-7.8 (m) | Not specified |

| Common Impurity: Acetic Acid | CH₃: ~2.10 (s) | Not specified |

| Common Impurity: Acetone | CH₃: ~2.17 (s) | Not specified |

Data is illustrative and can vary. s = singlet, m = multiplet.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₁₂H₁₂O₂), HRMS provides an exact mass measurement that distinguishes it from other compounds with the same nominal mass. The exact mass of this compound is 188.083729621 Da. nih.gov This high level of accuracy is crucial for verifying the molecular formula of newly synthesized or isolated compounds.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₂ | nih.gov |

| Molecular Weight | 188.22 g/mol | nih.govchemscene.com |

| Exact Mass | 188.083729621 Da | nih.gov |

| Monoisotopic Mass | 188.083729621 Da | nih.gov |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of chemical reactions. analyticaltoxicology.com By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the presence of starting materials, intermediates, and the desired product, this compound, can be visualized. nih.govphytopharmajournal.comjournalijpss.com The separation is based on the differential partitioning of the compounds between the stationary phase (the TLC plate) and the mobile phase (the solvent). nih.gov The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. For instance, in a study of plant extracts, flavonoids were separated with an Rf value of 0.66 using a n-butanol:ethyl acetate (B1210297):water solvent system, while phenolic compounds showed an Rf value of 0.88 with a methanol (B129727):water system. phytopharmajournal.com

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative chromatographic technique used to determine the purity of this compound with high precision. sigmaaldrich.com It is also used for the identification of the compound by comparing its retention time with that of a known standard. For example, a related compound, 6-Methoxy-2-naphthol, is specified to have a purity of ≥97.0% as determined by HPLC. sigmaaldrich.com Similarly, the purity of (1RS)-1-(6-Methoxynaphthalen-2-yl)ethanol, an impurity of naproxen (B1676952), is assayed at ≥98.0% by HPLC. sigmaaldrich.com This indicates that HPLC is a standard method for quality control in the analysis of such naphthalene derivatives.

Flash chromatography is a purification technique that utilizes a column packed with a stationary phase (often silica gel) and applies pressure to force the solvent through the column more quickly than in traditional gravity-fed column chromatography. wfu.edu This method is widely used for the preparative-scale purification of organic compounds, including this compound, from reaction mixtures. wfu.edu The choice of solvent system is critical for achieving good separation and is often guided by preliminary TLC analysis. wfu.edu The relationship between the TLC Rf value and the number of column volumes (CV) required for elution in flash chromatography (CV = 1/Rf) allows for a systematic approach to method development. wfu.edu

X-ray Diffraction Analysis of Related Naphthalene-Methanol Derivatives

Computational Chemistry and Theoretical Investigations of 6 Methoxynaphthalen 2 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetic Landscapes

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules like (6-Methoxynaphthalen-2-yl)methanol. This method is favored for its balance of accuracy and computational cost. DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its stability and reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. For analogous aromatic systems, DFT calculations have been successfully employed to determine these electronic properties. For instance, studies on related Schiff base complexes have utilized DFT with specific functionals and basis sets, such as B3LYP/DZP, to analyze their molecular orbitals. researchgate.netarabjchem.orgresearchgate.net Similarly, research on other naphthalene (B1677914) derivatives has employed functionals like M062X with a 6-311+g(d) basis set to achieve high accuracy in structural and electronic predictions. iucr.org

The energetic landscape of this compound can also be mapped using DFT. This involves calculating the molecule's energy at various geometries to identify stable conformations and the energy barriers for rotation around its single bonds. This information is crucial for understanding the molecule's flexibility and the relative populations of its different conformers at thermal equilibrium.

Transition State Analysis and Reaction Mechanism Elucidation (e.g., Intrinsic Reaction Coordinate (IRC) Calculations)

Understanding the mechanisms of chemical reactions involving this compound, such as its synthesis or subsequent transformations, can be achieved through transition state analysis. Computational methods are employed to locate the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired species. This provides a detailed, step-by-step visualization of the reaction mechanism at the molecular level. For example, the synthesis of a derivative of naproxen (B1676952), a structurally related compound, involves the condensation of a hydrazide with a ketone. mdpi.com A computational study of this reaction would involve locating the transition state for the C-N bond formation and subsequent dehydration, followed by IRC calculations to validate the pathway.

Prediction of Molecular Interactions and Reactivity Profiles

Computational tools can predict how this compound will interact with other molecules, including solvents and biological macromolecules. This is achieved by calculating various molecular descriptors. Some of these computed properties are readily available from chemical databases. chemscene.comnih.gov

| Computed Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₂ | chemscene.com |

| Molecular Weight | 188.22 g/mol | nih.gov |

| XLogP3 | 2.3 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | nih.gov |

The XLogP3 value suggests a moderate lipophilicity, indicating how the molecule might partition between aqueous and lipid environments. The presence of one hydrogen bond donor (the hydroxyl group) and two acceptors (the oxygen atoms of the hydroxyl and methoxy (B1213986) groups) points to its capability to form hydrogen bonds, which are crucial in molecular recognition processes. nih.gov The rotatable bond count indicates the molecule's conformational flexibility. chemscene.com The Topological Polar Surface Area (TPSA) is a descriptor that correlates with drug transport properties. nih.gov

Furthermore, DFT can be used to compute local and global reactivity descriptors. iucr.org Global descriptors like chemical potential, hardness, and electrophilicity index provide a general overview of the molecule's reactivity. Local descriptors, such as Fukui functions, can pinpoint the most reactive sites within the molecule, distinguishing, for example, the reactivity of different carbon atoms in the naphthalene ring system.

Conformational Analysis and Stereochemical Implications

The presence of rotatable single bonds in this compound—specifically the C-C bond connecting the hydroxymethyl group to the naphthalene ring and the C-O bond of the methoxy group—means that the molecule can exist in various conformations. chemscene.comwindows.net Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers separating them.

Computational methods, often in conjunction with DFT, can systematically explore the potential energy surface of the molecule by rotating these bonds. This allows for the identification of energy minima corresponding to stable conformers. The relative energies of these conformers determine their population at a given temperature. For instance, studies on related compounds have shown that different conformations can coexist at room temperature. mdpi.com

While this compound itself is not chiral, its derivatives can be. For example, oxidation of the methanol (B129727) group to a ketone followed by asymmetric reduction would lead to the chiral compound 1-(6-Methoxynaphthalen-2-yl)ethanol, which exists as two enantiomers. nih.gov Computational chemistry can be instrumental in understanding the stereochemical outcomes of such reactions. By modeling the transition states of the reaction with a chiral catalyst or reagent, it is possible to predict which enantiomer will be preferentially formed, thus providing insight into the stereoselectivity of the process. windows.net

Advanced Research Applications and Mechanistic Probing

Utilization as a Fluorescent Probe in Biochemical and Cell-Based Assays

(6-Methoxynaphthalen-2-yl)methanol has been identified as a fluorescent probe that can be employed in biochemical and cell-based assays. biosynth.com Its intrinsic fluorescent properties make it a useful tool for monitoring biological processes. The naphthalene (B1677914) moiety, a well-known fluorophore, is the basis for its fluorescence. This characteristic allows researchers to detect and potentially quantify changes in its local environment through fluorescence spectroscopy. Such probes are valuable for developing high-throughput screening assays and for studying molecular interactions in complex biological systems.

Investigation of Enzyme-Substrate Interactions

The structure of this compound lends itself to the investigation of enzyme-substrate interactions. As an alcohol, it can serve as a substrate for enzymes that catalyze oxidation-reduction reactions.

Probing Dehydrogenase and Aldehyde Oxidase Enzyme Activity

This compound is utilized as a probe to detect alterations in the activity of dehydrogenase and aldehyde oxidase enzymes. biosynth.com These enzymes are crucial in the metabolism of a wide array of endogenous and exogenous compounds, including alcohols and aldehydes. When incubated with human liver preparations, the rate of reaction of this compound shows a direct correlation with the concentration of cytosolic proteins, indicating its potential to monitor the enzymatic activity within these complex biological samples. biosynth.com The enzymatic conversion of the methanol (B129727) group to an aldehyde or a carboxylic acid can be monitored, providing insights into the kinetics and mechanisms of these important metabolic enzymes.

Biological Activity Modulation Studies

The core structure of this compound is a key component in the development of molecules designed to modulate the activity of specific biological targets. Research has particularly focused on its derivatives in the context of cancer-related enzymes and nuclear receptors.

Relevance to Aldo-keto Reductase 1C3 (AKR1C3) Inhibition

Derivatives of this compound have been extensively investigated as inhibitors of Aldo-keto Reductase 1C3 (AKR1C3), an enzyme implicated in the progression of castration-resistant prostate cancer (CRPC). nih.gov AKR1C3 is a significant therapeutic target because it catalyzes the synthesis of potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) within prostate tumors, driving cancer cell proliferation. nih.govscispace.com

One notable derivative, (R)-2-(6-Methoxynaphthalen-2-yl)butanoic acid , which features an ethyl group in place of the methyl group of R-naproxen, has been identified as a potent and selective inhibitor of AKR1C3. nih.gov This compound demonstrates competitive inhibition of AKR1C3 and exhibits high selectivity over other isoforms such as AKR1C1 and AKR1C2, which is a critical feature as the inhibition of these other isoforms could be counterproductive in a therapeutic context. nih.govnih.gov In cellular models of CRPC, this derivative effectively blocked the production of testosterone mediated by AKR1C3. nih.gov The structure-activity relationship studies of various naproxen (B1676952) analogues, which share the 6-methoxynaphthalene core, have underscored the importance of this moiety for potent inhibitory activity. nih.gov

| Compound | Target Enzyme | Type of Inhibition | Significance |

| (R)-2-(6-Methoxynaphthalen-2-yl)butanoic acid | Aldo-keto Reductase 1C3 (AKR1C3) | Potent and Selective Competitive Inhibitor | Potential therapeutic agent for castration-resistant prostate cancer. nih.gov |

Relevance to Nur77 Modulation

The 6-methoxynaphthalene scaffold is also relevant in the context of modulating the orphan nuclear receptor Nur77. Nur77 is involved in various cellular processes, including apoptosis, and is considered a target for the development of anti-tumor drugs. nih.govnih.gov A series of novel compounds, specifically 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives , were synthesized and evaluated for their anti-tumor activity. nih.gov One of these derivatives, compound 9h , demonstrated potent anti-proliferative activity against several cancer cell lines. Mechanistic studies revealed that compound 9h could upregulate the expression of Nur77 and trigger its export from the nucleus, suggesting a Nur77-mediated apoptotic pathway. nih.gov This highlights the potential of the 6-methoxynaphthalene core structure in designing novel Nur77 modulators for cancer therapy.

Studies on Protein Binding Mechanisms and Chromophore Enhancement

The fluorescence of this compound is sensitive to its molecular environment, a property that is exploited in studies of protein binding. When this compound binds to proteins, its fluorescence intensity has been observed to increase. biosynth.com This phenomenon is attributed to an enhancement of its chromophore. biosynth.com The binding event restricts the molecular motion of the fluorescent probe, leading to a decrease in non-radiative decay pathways and a subsequent increase in fluorescence quantum yield. This characteristic allows for the investigation of protein binding mechanisms, including the determination of binding affinities and the characterization of binding sites. The change in fluorescence can be used to monitor protein conformational changes and to screen for compounds that may disrupt protein-protein or protein-ligand interactions.

Emerging Synthetic Approaches and Sustainable Chemistry Considerations

Application of Green Chemistry Principles in the Synthesis of Naphthalene (B1677914) Alcohols

The twelve principles of green chemistry, developed by Paul Anastas and John Warner, provide a framework for designing more environmentally benign chemical processes. sigmaaldrich.commsu.edu These principles are increasingly being applied to the synthesis of naphthalene derivatives, including naphthalene alcohols. Key principles that are particularly relevant include waste prevention, atom economy, the use of less hazardous chemical syntheses, and the use of catalysts over stoichiometric reagents. sigmaaldrich.comnih.gov

In the context of synthesizing naphthalene alcohols, green chemistry encourages the development of synthetic routes that maximize the incorporation of all materials used in the process into the final product (atom economy). msu.edu This minimizes the generation of by-products and waste. Furthermore, there is a focus on using less hazardous chemicals and designing safer end-products. sigmaaldrich.com For instance, traditional methods for synthesizing substituted naphthalenes can involve harsh reaction conditions and the use of toxic reagents. nih.govnih.gov Green approaches aim to replace these with milder, safer alternatives. nih.gov The use of catalytic methods, in particular, is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with high selectivity and efficiency, reducing the need for excess reagents and simplifying purification processes. nih.gov

Table 1: Key Green Chemistry Principles and Their Application in Naphthalene Alcohol Synthesis

| Green Chemistry Principle | Application in Naphthalene Alcohol Synthesis |

| Waste Prevention | Designing syntheses to minimize by-products and the use of excess reagents. msu.edu |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. msu.edu |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives. sigmaaldrich.com |

| Catalysis | Utilizing catalysts to improve reaction efficiency and reduce waste. nih.gov |

| Use of Renewable Feedstocks | Exploring the use of biomass-derived starting materials. msu.edu |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. msu.edu |

This table summarizes the application of key green chemistry principles to the synthesis of naphthalene alcohols based on the provided search results.

Exploration of Alternative Solvent Systems (e.g., Polyethylene (B3416737) Glycol (PEG) in Organic Transformations)

A significant focus of green chemistry is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives. nih.gov Water is an ideal green solvent, but the low solubility of many organic compounds, including naphthalene derivatives, can be a limitation. researchgate.netresearchgate.net This has led to the exploration of alternative solvent systems, with polyethylene glycol (PEG) emerging as a promising medium for organic synthesis. nsf.gov

PEG is a non-toxic, non-ionic, and water-soluble polymer that can serve as a reaction solvent. nsf.govgoogle.com Its ability to dissolve a range of organic compounds, coupled with its low volatility and thermal stability, makes it an attractive alternative to traditional organic solvents. nsf.gov The solubility of naphthalene in aqueous solutions of certain PEG-based copolymers has been investigated, indicating the potential for using these systems in reactions involving naphthalene derivatives. researchgate.net While direct studies on the synthesis of (6-Methoxynaphthalen-2-yl)methanol in PEG were not found, the successful use of PEG as a solvent for a variety of other organic transformations suggests its potential applicability. nsf.gov

Other green solvent strategies include the use of ionic liquids and deep eutectic solvents. nih.gov Research has also focused on solvent replacement strategies for common but hazardous solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF), with alternatives such as N-butyl-2-pyrrolidinone (NBP) and cyclopentyl methyl ether (CPME) being considered. mdpi.com The selection of an appropriate green solvent depends on the specific reaction conditions and the solubility of the reactants and products.

Light-Induced Synthetic Transformations and Photochemistry

Photochemical reactions, which use light to initiate chemical transformations, offer a powerful and often green alternative to traditional thermal reactions. rsc.org These reactions can frequently be carried out at ambient temperature, reducing energy consumption and minimizing side reactions. nih.gov The photochemistry of naphthalene and its derivatives has been a subject of study, with research exploring their behavior under photo-excitation. rsc.orgphotochemcad.com

One area of investigation involves the photochemical reduction of naphthalene and its methoxy-substituted derivatives. rsc.org For instance, photo-excited 2-methoxynaphthalene (B124790) can be reduced by triethylamine (B128534) to yield dihydronaphthalenes, likely through an electron-transfer mechanism. rsc.org While this specific reaction does not directly produce this compound, it demonstrates the potential for using light to induce transformations in the naphthalene core.

Another relevant area is the use of photocatalysis in skeletal editing of aromatic systems. researchgate.net Recent research has shown that photocatalytic methods can be used to transform bicyclic azaarenes into naphthalene derivatives. researchgate.net This strategy involves the use of a photocatalyst to facilitate ring-opening and subsequent 6π-electrocyclization to form the naphthalene scaffold. researchgate.net Although the direct application to the synthesis of this compound has not been reported, these light-induced methodologies represent a frontier in the development of novel and potentially more sustainable synthetic routes to complex naphthalene structures. However, it is noted that the photocyclization of naphthalene diarylethenes can be slower compared to their benzene (B151609) counterparts. rsc.org

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.